3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one
Description
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one (CAS: 244789-26-2) is a synthetic organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . It features a propan-1-one backbone substituted with a 3-amino group and a 2-methylpiperidin-1-yl moiety. The compound is explicitly designated for industrial or scientific research applications, excluding medical or diagnostic use . Its structural framework—combining a ketone, amine, and piperidine ring—provides a versatile scaffold for chemical modifications.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-methylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCLLAEGSANBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one involves several steps. One common method includes the reaction of 2-methylpiperidine with a suitable aminating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one serves as an intermediate in the synthesis of various organic compounds. Its chemical reactivity facilitates the development of new materials and pharmaceuticals.
Biology
The compound is studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. It has shown promise in modulating metabolic pathways relevant to various diseases.
Medicine
Research is ongoing to explore its therapeutic uses, particularly in drug development for conditions such as cancer and metabolic disorders. Its ability to inhibit specific enzymes makes it a candidate for treatments targeting enzyme dysregulation.
Industry
In industrial applications, it is utilized in the production of high-quality reference standards for pharmaceutical testing, ensuring the reliability and accuracy of drug formulations.
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Properties
Several studies indicate that this compound may exhibit anticancer activity:
- Induction of Apoptosis : In vitro assays have shown that it can induce apoptosis in cancer cell lines such as A549 lung cancer cells.
- Cell Cycle Arrest : The compound has been noted to induce cell cycle arrest in the S phase, which is significant for preventing cancer cell proliferation.
Research Findings and Case Studies
A summary of relevant studies assessing the biological activity of this compound is presented in the table below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated inhibition of key metabolic enzymes; potential for treating metabolic disorders. |
| Study 2 | Anticancer Activity | Induced apoptosis in A549 lung cancer cells; observed cell cycle arrest. |
| Study 3 | Receptor Interaction | Identified binding affinity with multiple receptors; indicates potential therapeutic pathways. |
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions are still under investigation, but it is believed to involve modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Variations in Piperidine Substituents
3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one hydrochloride
- Molecular Formula : C₁₀H₂₀ClN₂O
- Molecular Weight : 220.73 g/mol
- Key Differences: Replaces the 2-methyl group on the piperidine ring with a 2-ethyl group.
3-Amino-1-(3-methylpiperidin-1-yl)propan-1-one hydrochloride
Heterocyclic Modifications
3-AMINO-1-(4-ISOBUTYL-PIPERAZIN-1-YL)-PROPAN-1-ONE
- Molecular Formula : C₁₁H₂₃N₃O
- Molecular Weight : 213.32 g/mol
- Key Differences: Replaces the piperidine ring with a piperazine moiety containing an isobutyl group.
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Aromatic and Functional Group Additions
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride
- Molecular Formula : C₁₄H₂₁ClN₂O
- Molecular Weight : 268.78 g/mol
- Key Differences: Introduces a phenyl group on the propanone backbone and shifts the amino group to the 2-position. The aromatic ring enables π-π stacking interactions, which could enhance binding to hydrophobic protein pockets .
3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one
- Molecular Formula : C₁₀H₁₁N₃O
- Molecular Weight : 189.22 g/mol
- Key Differences: Replaces the piperidine ring with a benzimidazole group.
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Impact on Properties |
|---|---|---|---|---|
| 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one | C₉H₁₈N₂O | 170.25 | 2-methylpiperidine, linear propanone | Moderate lipophilicity, balanced solubility |
| 3-Amino-1-(2-ethylpiperidin-1-yl)propan-1-one | C₁₀H₂₀ClN₂O | 220.73 | 2-ethylpiperidine | Increased logP, reduced aqueous solubility |
| 3-Amino-1-(4-isobutyl-piperazin-1-yl)propan-1-one | C₁₁H₂₃N₃O | 213.32 | Piperazine with isobutyl | Enhanced hydrogen bonding, steric hindrance |
| 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | C₇H₁₄N₂O₂ | 158.20 | 3-hydroxypyrrolidine | Higher polarity, improved solubility |
Biological Activity
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one, also known as 2-Amino-1-(2-methylpiperidin-1-yl)propan-1-one, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that includes:
- An amino group which contributes to its reactivity.
- A piperidine ring that enhances interaction with biological targets.
- A propanone moiety that plays a critical role in its chemical behavior.
This structural configuration allows the compound to interact with various biomolecules, influencing enzyme activities and receptor functions .
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes, which can lead to modulation of metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme dysregulation is a factor .
- Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways critical for cellular functions. The exact receptors involved are still under investigation, but preliminary data suggest significant interactions that could be therapeutically beneficial .
Anticancer Properties
Recent studies have indicated that this compound may exhibit anticancer activity. For instance:
- In vitro assays have demonstrated that this compound induces apoptosis in cancer cell lines, suggesting a mechanism for inhibiting tumor growth .
- The compound's ability to induce cell cycle arrest has been noted, particularly in the S phase, which is crucial for cancer therapy as it can prevent cancer cells from proliferating .
Research Findings and Case Studies
Several studies have assessed the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Demonstrated inhibition of key metabolic enzymes, suggesting potential for metabolic disorder treatments. |
| Study 2 | Anticancer Activity | Induced apoptosis in A549 lung cancer cells; cell cycle arrest observed. |
| Study 3 | Receptor Interaction | Identified binding affinity with multiple receptors, indicating potential therapeutic pathways. |
Q & A
Q. What are the established synthetic methodologies for 3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one?
The compound is typically synthesized via Mannich reactions , where a ketone, amine, and aldehyde are condensed under reflux conditions. For example, a related derivative (3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one) was synthesized by refluxing the ketone with formaldehyde and aliphatic/aromatic amines in ethanol for 4 hours, followed by recrystallization from acetone . Adjusting solvent polarity and amine substituents can optimize yields.
Q. How is the molecular structure of this compound characterized in academic research?
X-ray crystallography (using programs like SHELXL ) and spectroscopic techniques (NMR, IR) are standard. For instance, benzodioxole-imidazole hybrids were validated via NMR to confirm regiochemistry and hydrogen bonding patterns . Crystallographic data can resolve ambiguities in stereochemistry, while mass spectrometry confirms molecular weight.
Q. What stability considerations are critical for handling this compound?
Stability is influenced by moisture , temperature , and pH . Safety data sheets for structurally similar compounds recommend storage in inert atmospheres at room temperature . Hydrolysis susceptibility (e.g., of the ketone or amine groups) should be assessed via accelerated stability studies under varying conditions (e.g., 40°C/75% RH).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Systematic substitution of the 2-methylpiperidinyl or amino groups can reveal key pharmacophores. For example, antidiabetic analogs of propan-1-one derivatives were synthesized by introducing nitro or methoxy substituents, followed by in vitro enzyme inhibition assays . Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects with activity.
Q. What computational approaches are used to predict its physicochemical and ADMET properties?
Molecular docking (e.g., AutoDock Vina) and QSAR models can predict binding affinity to targets like kinases . Log P values, critical for bioavailability, are calculated via software (e.g., ChemDraw) . DFT calculations optimize reaction pathways for synthesis.
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Multi-technique validation is essential. For example, crystallographic data (SHELX-refined ) can resolve NMR signal overlaps caused by conformational flexibility. Redundancy in characterization (e.g., 2D NMR, HRMS) minimizes misinterpretation.
Q. What experimental designs are recommended for assessing biological activity?
Use shock models (e.g., electroshock for anticonvulsant screening ) or enzyme inhibition assays (e.g., JAK3 inhibition ). Dose-response curves and positive controls (e.g., known inhibitors) ensure reproducibility. For in vivo studies, adhere to OECD guidelines for toxicity testing.
Q. How can enantiomeric purity be ensured during synthesis?
Chiral chromatography (HPLC with amylose-based columns) or asymmetric catalysis (e.g., using chiral auxiliaries) can isolate enantiomers. For example, (S)-enantiomers of similar cathinones were resolved via chiral derivatization .
Q. What strategies identify biological targets for this compound?
Affinity chromatography or chemoproteomics can isolate binding proteins. The JAK3 inhibitor PF-06651600, a structural analog, was optimized via iterative crystallography and kinase profiling . Use CRISPR screening to validate target relevance in disease models.
Q. How are reaction conditions optimized to minimize byproducts?
Design of Experiments (DoE) methodologies (e.g., response surface modeling) test variables like temperature, solvent polarity, and catalyst loading. For Mannich reactions, ethanol/water mixtures reduce side reactions compared to pure ethanol . LC-MS monitors intermediate formation in real time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
